Pharmaceutical Intermediates: 2-pyrrolidinones are frequently used as building blocks in the synthesis of various pharmaceuticals. For example, they serve as precursors to GABA analogues, statine analogues, and other biologically active compounds. [, , , , , ]
Chiral Templates: Due to their inherent chirality, certain 2-pyrrolidinone derivatives are employed as chiral templates in asymmetric synthesis, enabling the preparation of enantiomerically pure compounds. [, ]
Positive Allosteric Modulators: Some substituted 2-pyrrolidinones have been identified as positive allosteric modulators (PAMs) for NMDA receptors, particularly those containing the GluN2C subunit. These PAMs enhance receptor activity and show potential for treating neurological disorders. [, ]
Penetration Enhancers: Certain N-substituted 2-pyrrolidinones, like N-dodecyl-2-pyrrolidinone, have been investigated as penetration enhancers for transdermal drug delivery. They improve the permeation of drugs across the skin barrier. [, ]
Compound Description: This compound is a cyclic derivative of (3S,4S)-4-amino-5-cyclohexyl-3-hydroxypentanoic acid (ACHPA) []. ACHPA is a statine analog, which is a class of compounds known for their enzyme inhibitory activity, particularly against aspartic proteases like HIV protease [].
Relevance: This compound shares a similar pyrrolidinone core with 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone. Both compounds possess a cyclohexylmethyl substituent attached to the pyrrolidinone ring. The difference lies in the substituent at the 4-position of the pyrrolidinone ring, with (4S-cis)-5-(cyclohexylmethyl)-4-hydroxy-2-pyrrolidinone having a hydroxyl group while the target compound features a substituted benzylamino group [].
Compound Description: This compound, 3,5-AB-CHMFUPPYCA, belongs to a class of synthetic cannabinoids that act as agonists at cannabinoid receptors, particularly the CB1 receptor [, ]. It was misidentified as AZ-037, highlighting the issue of mislabeling within research chemicals [].
Relevance: While structurally distinct from 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone, 3,5-AB-CHMFUPPYCA shares the cyclohexylmethyl substituent. This shared moiety suggests a potential point of interaction with biological targets, although their pharmacophores and mechanisms of action are likely distinct [, ].
Compound Description: This compound, 5,3-AB-CHMFUPPYCA, is a regioisomer of 3,5-AB-CHMFUPPYCA, also belonging to the class of synthetic cannabinoids []. Both isomers exhibit distinct analytical properties, emphasizing the importance of accurate identification within this class of compounds [].
Relevance: 5,3-AB-CHMFUPPYCA, like 3,5-AB-CHMFUPPYCA, shares the cyclohexylmethyl substituent with 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone, though it is structurally distinct overall []. The presence of this moiety in compounds with diverse biological activities highlights its potential utility as a building block in medicinal chemistry.
Compound Description: This compound is a chlorine-containing by-product observed during the synthesis of 3,5-AB-CHMFUPPYCA, further emphasizing the complexities associated with the synthesis of these types of compounds [].
Relevance: This by-product, although unintended, shares the core structure and the cyclohexylmethyl substituent with 3,5-AB-CHMFUPPYCA and is therefore structurally similar to 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone as well []. This highlights the potential for structural modifications to the core scaffold of the target compound to yield new chemical entities with potentially different biological profiles.
(S)-4-Hydroxy-2-pyrrolidinone
Compound Description: This compound is a valuable chiral building block used in the synthesis of various biologically active molecules, including γ-aminobutyric acid (GABA) derivatives and pyrrolidinone alkaloids [, ]. It serves as a common synthetic subunit and chiral template [].
Relevance: (S)-4-Hydroxy-2-pyrrolidinone shares the 2-pyrrolidinone core with 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone. The presence of a modifiable functional group (hydroxyl) at the 4-position of the pyrrolidinone ring in both compounds underscores the potential for derivatization at this position to explore structure-activity relationships [, ].
1-(4-Methoxybenzoyl)-2-pyrrolidinone (Aniracetam)
Compound Description: Aniracetam is a nootropic drug, meaning it is purported to enhance cognitive function []. It has been found to potentiate responses mediated by AMPA receptors, a subtype of glutamate receptors in the brain [, ].
Relevance: Aniracetam, while structurally distinct from 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone, exemplifies the broader biological relevance of substituted 2-pyrrolidinone derivatives []. The fact that both compounds contain this core structure suggests potential for modulation of neuronal activity, although their precise mechanisms and targets may differ.
Compound Description: This compound is a positive allosteric modulator of NMDA receptors, specifically those containing the GluN2C subunit []. Positive allosteric modulators enhance the activity of receptors without directly activating them.
Relevance: This compound, although structurally different from 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone, highlights the potential of compounds containing the pyrrolidinone core to modulate neurotransmitter receptor function [].
Compound Description: Compound 1 acts as a selective antagonist of the NR1/NR2A subtype of NMDA receptors. It exhibits submicromolar potency at this receptor subtype but lacks activity at NR2B-containing receptors [, ].
Relevance: While structurally distinct from 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone, compound 1 underscores the importance of exploring different chemotypes for targeting specific subtypes of neurotransmitter receptors like NMDA receptors [, ]. This highlights the need to consider structural variations and their potential impact on receptor subtype selectivity.
Compound Description: Compound 13 represents a thiodiazole derivative identified as a novel NR1/NR2A receptor antagonist [, ]. It displays micromolar potency at the NR1/NR2A receptor and does not exhibit activity at NR2B-containing receptors at concentrations up to 50 μM [, ].
Relevance: Similar to compound 1, compound 13 highlights the diverse range of chemical structures capable of selectively targeting the NR1/NR2A receptor subtype. While structurally distinct from 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone, these findings emphasize the need to investigate structural variations and their potential impact on receptor subtype selectivity [, ].
Compound Description: Rolipram is a prototypical inhibitor of phosphodiesterase 4 (PDE4) [, ]. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes [, ].
Relevance: Rolipram, although structurally distinct from 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone, exemplifies the pharmacological activity associated with substituted 2-pyrrolidinone derivatives. The presence of the pyrrolidinone core in both compounds highlights its potential as a pharmacophore for interacting with distinct biological targets [, ].
Compound Description: This class of compounds represents potent and selective κ opioid receptor antagonists [].
Relevance: Though structurally distinct from 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone, these derivatives provide a framework for understanding how structural modifications around a central heterocycle can influence receptor selectivity within the opioid system. Notably, the presence of a substituted phenyl ring in both classes suggests a potential common pharmacophoric element, though targeting distinct receptors [].
Compound Description: Compound 1, a tetrahydroisoquinoline derivative, exhibits selective κ opioid receptor antagonist activity with a Ke of 6.80 nM [].
Relevance: Although structurally distinct from 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone, this compound demonstrates how modifications to the core structure, in this case, the replacement of the pyrrolidinone ring with a tetrahydroisoquinoline moiety, can retain activity and selectivity for the κ opioid receptor [].
Compound Description: Compound 2, another tetrahydroisoquinoline derivative, demonstrates remarkable potency and selectivity as a κ opioid receptor antagonist, with a Ke of 0.14 nM and over 1700-fold selectivity over μ and δ opioid receptors [].
Relevance: This compound, while structurally different from 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone, shares the cyclohexylmethyl substituent, suggesting a potential role of this moiety in interacting with the κ opioid receptor []. The high potency of compound 2 emphasizes the potential of exploring structural variations, even within a different core structure, for optimizing activity and selectivity toward specific therapeutic targets.
1-(Phenylethyl)amine
Compound Description: 1-(Phenylethyl)amine is a chiral resolving agent used to separate enantiomers of racemic mixtures []. It reacts with carboxylic acids to form diastereomeric salts, which can then be separated due to their different physical properties.
Relevance: This compound, while structurally dissimilar to 4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone, is indirectly related through its use in resolving chiral pyrrolidinone derivatives like (S)-4-hydroxy-2-pyrrolidinone []. This highlights the importance of chirality in drug development, as different enantiomers of a molecule can exhibit distinct biological activities.
N-Dodecyl-2-pyrrolidinone
Compound Description: N-Dodecyl-2-pyrrolidinone serves as a chemical penetration enhancer (CPE) for transdermal drug delivery []. It aids in overcoming the skin's barrier function, thereby enhancing the permeation of drugs through the skin [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.